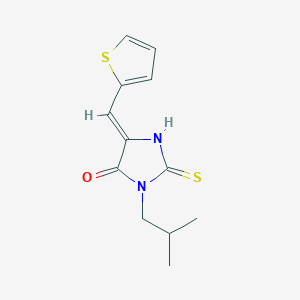
3-Isobutyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isobutyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone is a chemical compound with the linear formula C12H13NOS3 . It has a molecular weight of 283.436 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Isobutyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone is represented by the linear formula C12H13NOS3 . For a more detailed analysis of the molecular structure, you may need to refer to the specific resources or databases that provide molecular structure analysis.Safety and Hazards
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.
Orientations Futures
As 3-Isobutyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers , its future directions are likely to be determined by the outcomes of these research studies. It’s recommended to keep an eye on the latest research involving this compound for future developments.
Propriétés
IUPAC Name |
(5Z)-3-(2-methylpropyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c1-8(2)7-14-11(15)10(13-12(14)16)6-9-4-3-5-17-9/h3-6,8H,7H2,1-2H3,(H,13,16)/b10-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNGNZRVIUXLFO-POHAHGRESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC=CS2)NC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC=CS2)/NC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

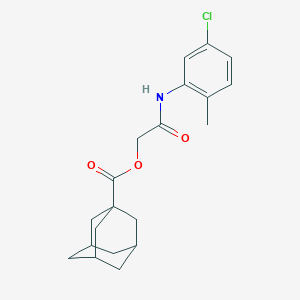
![[2-(4-Acetylanilino)-2-oxoethyl] 2-chlorobenzoate](/img/structure/B475987.png)
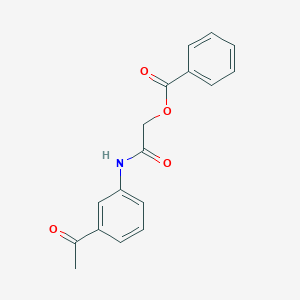
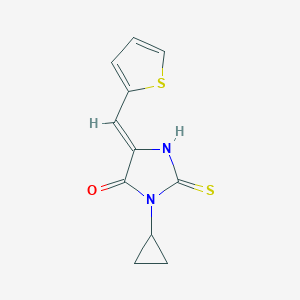
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B476049.png)
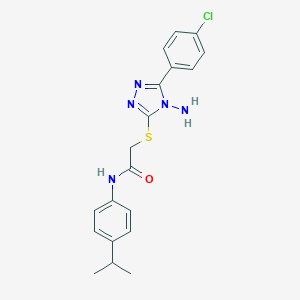
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B476085.png)
![2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B476100.png)
![2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B476133.png)
![2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B476160.png)
![N-(2,6-dimethylphenyl)-2-[[4-ethyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B476174.png)

![Ethyl 2-(benzylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate](/img/structure/B476329.png)
![N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-3-phenyl-acrylamide](/img/structure/B476334.png)